G-4'G-7S

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18O14S |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1 |

InChI Key |

SQCSMLZKGFBVFL-ZFORQUDYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Metabolite: A Technical Guide to Genistein-4'-Glucuronide-7-Sulfate (G-4'G-7S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits, including its estrogenic and anti-cancer properties. Upon ingestion, genistein undergoes extensive metabolism, leading to the formation of various conjugates. Among these, the dually conjugated metabolite, genistein-4'-glucuronide-7-sulfate , stands as a key circulating form in human plasma. This technical guide provides a comprehensive overview of this specific metabolite, detailing its chemical identity, metabolic pathway, and analytical characterization. While direct experimental data on the biological activity of genistein-4'-glucuronide-7-sulfate is limited, this document extrapolates its likely attenuated estrogenic and signaling effects based on the established principles of isoflavone metabolism and the known activities of its parent compound and other conjugated forms. This guide aims to serve as a foundational resource for researchers investigating the complex pharmacokinetics and biological implications of genistein and its metabolites.

Chemical Identity and Properties

The full chemical name for the metabolite often abbreviated as G-4'G-7S is genistein-4'-glucuronide-7-sulfate . It is an endogenous metabolite of genistein.

| Property | Value | Reference |

| CAS Number | 1630724-68-3 | [Not explicitly stated but associated with the compound] |

| Molecular Formula | C₂₁H₁₈O₁₄S | [Not explicitly stated but derivable] |

| Molecular Weight | 526.42 g/mol | [Not explicitly stated but derivable] |

Note: The nomenclature in literature can sometimes vary, with "genistein-7-glucuronide-4'-sulfate" being used interchangeably. For the purpose of this guide, we will adhere to the this compound abbreviation, implying glucuronidation at the 4'-position and sulfation at the 7-position of the genistein backbone.

Metabolic Pathway of Genistein to this compound

Genistein's bioavailability is significantly influenced by phase II metabolism in the intestine and liver. The primary metabolic routes are glucuronidation and sulfation, which increase the water solubility of genistein and facilitate its excretion. The formation of genistein-4'-glucuronide-7-sulfate is a result of sequential or simultaneous action of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Experimental Protocols

Identification and Quantification of Genistein-4'-Glucuronide-7-Sulfate

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of genistein and its metabolites in biological matrices.

Methodology:

-

Sample Preparation:

-

Human plasma samples are subjected to solid-phase extraction (SPE) to remove proteins and other interfering substances.

-

The SPE cartridges are conditioned and equilibrated.

-

Plasma is loaded, followed by washing steps to remove unbound components.

-

The analytes, including genistein-4'-glucuronide-7-sulfate, are eluted with an appropriate organic solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC-MS/MS analysis.

-

-

HPLC Separation:

-

A reversed-phase C18 column is typically used for separation.

-

A gradient elution is employed using a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The gradient is programmed to achieve optimal separation of the various genistein metabolites.

-

-

Mass Spectrometric Detection:

-

An electrospray ionization (ESI) source operating in negative ion mode is commonly used.

-

Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for genistein-4'-glucuronide-7-sulfate and an internal standard.

-

Note: The structural confirmation of synthesized standards of genistein-4'-glucuronide-7-sulfate is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of Genistein-4'-Glucuronide-7-Sulfate Standard

While detailed protocols are proprietary, the synthesis of genistein-4'-glucuronide-7-sulfate for use as an analytical standard involves multi-step chemical reactions. This would typically involve protecting the hydroxyl groups that are not being conjugated, followed by sequential glucuronidation and sulfation reactions, and finally deprotection to yield the desired product.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of genistein-4'-glucuronide-7-sulfate is scarce. However, based on studies of other genistein conjugates, it is widely accepted that glucuronidation and sulfation significantly reduce the biological activity of the parent compound.

Estrogenic Activity: Genistein exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ). The addition of bulky, hydrophilic glucuronide and sulfate moieties is expected to sterically hinder the binding of genistein-4'-glucuronide-7-sulfate to the ligand-binding domain of estrogen receptors. Therefore, its estrogenic potency is likely to be substantially lower than that of free genistein. It is hypothesized that for genistein metabolites to exert significant estrogenic effects in target tissues, they must first be deconjugated back to the aglycone form by enzymes such as β-glucuronidases and sulfatases.

Other Signaling Pathways: Genistein is known to inhibit tyrosine kinases and affect various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Similar to its estrogenic activity, the conjugated form, genistein-4'-glucuronide-7-sulfate, is expected to have significantly attenuated effects on these pathways due to its altered chemical structure and reduced ability to interact with intracellular targets.

Pharmacokinetic Data

Specific pharmacokinetic parameters for genistein-4'-glucuronide-7-sulfate are not well-documented in isolation. However, studies on the overall pharmacokinetics of genistein metabolites in humans have shown that dually conjugated metabolites, including genistein-7-glucuronide-4'-sulfate, are major circulating forms in plasma following the consumption of soy products. The presence of these highly polar metabolites underscores the extensive first-pass metabolism of genistein.

Conclusion

Genistein-4'-glucuronide-7-sulfate is a significant metabolite of genistein found in human circulation. While its direct biological activity is presumed to be low, its prevalence highlights the importance of considering metabolic pathways when evaluating the in vivo effects of dietary isoflavones. Future research should focus on elucidating the specific biological activities of this and other dual conjugates, as well as the tissue-specific expression and activity of deconjugating enzymes, to fully understand the health effects of soy consumption. This technical guide provides a current understanding of genistein-4'-glucuronide-7-sulfate and a framework for further investigation into its role in human health and disease.

Chemical structure and properties of genistein-4'-glucuronide-7-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits, including anti-cancer and cardioprotective effects. Following consumption, genistein undergoes extensive metabolism in the human body, leading to the formation of various conjugates. Among these, genistein-4'-glucuronide-7-sulfate represents a significant, yet understudied, metabolite. This mixed conjugate, where a glucuronic acid moiety is attached at the 4'-position and a sulfate group at the 7-position of the genistein backbone, is a major circulating form of genistein in human plasma.[1][2] Understanding the chemical structure, properties, and biological activities of this metabolite is crucial for elucidating the true in vivo effects of dietary genistein. This technical guide provides a comprehensive overview of the current knowledge on genistein-4'-glucuronide-7-sulfate, including its chemical properties, analytical methodologies, and known biological implications.

Chemical Structure and Properties

Genistein-4'-glucuronide-7-sulfate is a derivative of genistein (4',5,7-trihydroxyisoflavone) formed during phase II metabolism. The addition of a glucuronic acid and a sulfate group significantly increases the polarity and water solubility of the parent compound.[3]

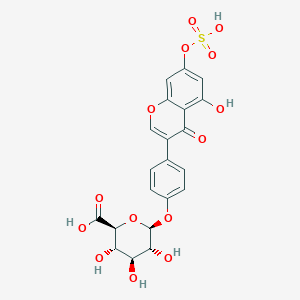

Chemical Structure:

Caption: Chemical structure of genistein-4'-glucuronide-7-sulfate.

Physicochemical Properties

Quantitative data on the specific physicochemical properties of genistein-4'-glucuronide-7-sulfate are limited. However, based on its structure as a mixed conjugate, the following properties can be inferred and are compared with its parent compound, genistein.

| Property | Genistein | Genistein-4'-glucuronide-7-sulfate | Reference |

| Molecular Formula | C₁₅H₁₀O₅ | C₂₁H₁₈O₁₄S | [4] |

| Molecular Weight | 270.24 g/mol | 526.43 g/mol | [4] |

| Water Solubility | Poorly soluble | Expected to be highly soluble | [3] |

| pKa | Data not available for the conjugate | Data not available for the conjugate |

Experimental Protocols

Synthesis and Purification

The chemical synthesis of genistein-4'-glucuronide-7-sulfate has been reported, enabling its use as a reference standard for analytical and biological studies.[1][2] While a detailed step-by-step protocol is not publicly available, the general approach involves a multi-step synthesis starting from genistein, likely involving protection of reactive hydroxyl groups, followed by sequential glucuronidation and sulfation reactions, and subsequent deprotection.

A generalized synthetic workflow is proposed below:

Caption: Proposed synthetic workflow for genistein-4'-glucuronide-7-sulfate.

Purification of the synthesized compound is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is a common method for separating isoflavone conjugates.[5][6] A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is generally employed.[6]

Analytical Methods

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is the most widely used technique for the identification and quantification of genistein-4'-glucuronide-7-sulfate in biological matrices.[1][2]

-

Sample Preparation: Biological samples (e.g., plasma, urine) are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the HPLC system.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is preferred for the detection of glucuronide and sulfate conjugates. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Characteristic Mass Spectrometry Fragmentation:

In negative ion mode ESI-MS/MS, genistein-4'-glucuronide-7-sulfate (m/z 525) typically shows the following fragmentation pattern:

-

Loss of SO₃ (80 Da): A neutral loss of the sulfate group results in a fragment ion corresponding to genistein-4'-glucuronide (m/z 445).

-

Loss of the glucuronic acid moiety (176 Da): Cleavage of the glucuronide group yields a fragment ion corresponding to genistein-7-sulfate (m/z 349).

-

Loss of both SO₃ and glucuronic acid: This results in the genistein aglycone fragment (m/z 269).

Caption: MS/MS fragmentation pathway of genistein-4'-glucuronide-7-sulfate.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for the structural elucidation of synthesized genistein-4'-glucuronide-7-sulfate. The comparison of the ¹H NMR spectrum of the synthesized compound with that of the aglycone and its monosubstituted conjugates allows for the unambiguous assignment of the positions of glucuronidation and sulfation.[1][2] Key diagnostic signals include the chemical shifts of the aromatic protons on the A and B rings and the anomeric proton of the glucuronic acid moiety.[7][8][9]

Biological Activity and Signaling Pathways

The biological activity of genistein-4'-glucuronide-7-sulfate is not as extensively studied as that of its parent compound, genistein. The addition of bulky, polar glucuronide and sulfate groups is generally thought to reduce the biological activity of isoflavones by hindering their ability to bind to cellular receptors.[3] However, there is growing evidence that these conjugates may not be entirely inactive and could serve as a circulating reservoir of the active aglycone, which can be released by enzymatic hydrolysis in target tissues.[10][11]

Estrogenic Activity

Genistein is known to exert estrogenic effects by binding to estrogen receptors (ERα and ERβ).[12] Studies on genistein glucuronides have shown that they have a much lower binding affinity for estrogen receptors compared to the aglycone.[13] While no direct studies on the estrogenic activity of genistein-4'-glucuronide-7-sulfate have been found, it is reasonable to extrapolate that its activity would be significantly lower than that of genistein.

Effects on Signaling Pathways

Genistein has been shown to modulate a variety of signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the NF-κB, Akt, and MAPK pathways.[5][10][14]

-

NF-κB Pathway: Genistein can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[10]

-

Akt Signaling: Genistein has been shown to inhibit the phosphorylation and activation of Akt, a central kinase in a major cell survival pathway.[14][15]

-

MAPK Pathway: Genistein can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation and differentiation.[16]

Currently, there is a lack of studies specifically investigating the effects of genistein-4'-glucuronide-7-sulfate on these signaling pathways. Future research is needed to determine if this mixed conjugate possesses any intrinsic activity or if its effects are solely dependent on its conversion to the aglycone.

Hypothesized Cellular Uptake and Action:

Caption: Hypothesized mechanism of action for genistein-4'-glucuronide-7-sulfate.

Conclusion

Genistein-4'-glucuronide-7-sulfate is a major metabolite of dietary genistein in humans. While its chemical structure has been elucidated and analytical methods for its detection are well-established, there is a significant gap in our understanding of its specific biological activities and physicochemical properties. Future research should focus on the detailed characterization of this mixed conjugate, including its synthesis, purification, and the determination of its quantitative properties. Furthermore, in vitro and in vivo studies are crucial to ascertain whether genistein-4'-glucuronide-7-sulfate possesses any intrinsic biological activity or primarily serves as a circulating precursor to the active aglycone, genistein. A deeper understanding of the roles of major metabolites like genistein-4'-glucuronide-7-sulfate is essential for accurately assessing the health effects of soy isoflavones.

References

- 1. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genistein reduces the activation of AKT and EGFR, and the production of IL6 in cholangiocarcinoma cells involving estrogen and estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genistein, a soy isoflavone, up-regulates expression of antioxidant genes: involvement of estrogen receptors, ERK1/2, and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of G-4'G-7S from genistein

An In-depth Technical Guide on the Biosynthesis and Metabolism of Genistein Glycosides and Sulfates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of genistein glycosides and the subsequent metabolic sulfation, a process of significant interest in pharmacology and drug development due to the altered bioavailability and bioactivity of genistein derivatives. This document addresses the enzymatic synthesis of genistein-4',7'-di-O-glucoside and the formation of genistein-7-sulfate (G-7S), likely components of the user-referenced "G-4'G-7S," which is understood to be a composite of glycosylated and sulfated genistein metabolites.

Genistein, a prominent isoflavone found in soybeans and other legumes, undergoes glycosylation to form various glycosides. This process is primarily catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to the genistein molecule. The most common sites of glycosylation are the 7-hydroxyl and 4'-hydroxyl groups, leading to the formation of genistein 7-O-glucoside (genistin), genistein 4'-O-glucoside, and genistein 4',7'-di-O-glucoside.

The biosynthesis of genistein itself originates from the phenylpropanoid pathway. The key enzymatic steps leading to genistein glycosides are outlined below:

Enzymatic Sulfation of Genistein

In mammalian systems, genistein and its glycosides undergo phase II metabolism, which includes sulfation. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of genistein. This process increases the water solubility of genistein, facilitating its excretion. The 7-hydroxyl group is a primary site for sulfation.

In Vitro Biological Activity of Genistein-4'-Glucuronide-7-Sulfate (G-4'G-7S): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has been the subject of extensive research for its potential health benefits, largely attributed to its estrogenic and anti-carcinogenic properties. Upon ingestion, genistein undergoes significant metabolism in the body, leading to the formation of various conjugated metabolites. Among these, genistein-4'-glucuronide-7-sulfate (G-4'G-7S) has been identified as a major metabolite circulating in human plasma. Understanding the biological activity of such metabolites is crucial, as their formation can significantly alter the potency and mechanism of action of the parent compound.

This technical guide provides a comprehensive overview of the known in vitro biological activities relevant to this compound. Due to a scarcity of direct experimental data on this compound, this document summarizes the activities of its parent compound, genistein, and other key metabolites. This information serves as a foundation for inferring the potential biological effects of this compound and for designing future in vitro studies.

Quantitative Data on the In Vitro Biological Activity of Genistein and its Metabolites

The biological effects of genistein and its conjugated metabolites have been quantified in various in vitro assays. The following tables summarize key data points from the literature, providing insights into their estrogenic potential and effects on cell proliferation.

Table 1: Estrogen Receptor Binding Affinity of Genistein and its Glucuronide Metabolite

| Compound | CB50 (μM) for displacement of 17β-[³H]estradiol |

| Genistein | 0.154[1] |

| Genistein-7-Glucuronide (G-7-G) | 7.27[1] |

CB50: Concentration required for 50% displacement of the radiolabeled estradiol, indicating binding affinity to the estrogen receptor.

Table 2: Effects of Genistein and its Metabolites on the Proliferation of Estrogen Receptor-Positive Breast Cancer Cells (MCF-7 and T47D)

| Compound | Cell Line | Concentration | Effect on Proliferation |

| Genistein | MCF-7 | 10 nM - 10 μM | Stimulation[2][3] |

| > 20 μM | Inhibition[2] | ||

| T47D | 25.6 nM - 3.2 μM | Stimulation[4][5] | |

| > 10 μM | Inhibition[4][5] | ||

| Genistein-7-Glucuronide (G-7-G) | MCF-7, T47D | Not specified | Weak stimulation (associated with hydrolysis to genistein)[4][5] |

| Genistein-7-Sulfate (G-7-S) | MCF-7, T47D | Not specified | No effect[4][5] |

| Genistein-4'-Sulfate (G-4'-S) | MCF-7, T47D | Not specified | No effect[4][5] |

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro assessment of this compound. The following are generalized protocols for key experiments, based on established methods for evaluating the bioactivity of genistein and other phytoestrogens.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor (ER).

Materials:

-

ER-positive tissue cytosol (e.g., from rat uterus) or recombinant human ERα/ERβ

-

Radiolabeled estradiol (e.g., [³H]17β-estradiol)

-

Test compound (this compound) and unlabeled 17β-estradiol (positive control)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Method for separating bound from free ligand (e.g., hydroxylapatite, dextran-coated charcoal)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.

-

In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (E-SCREEN)

This assay measures the effect of a test compound on the proliferation of estrogen-dependent cells, such as the MCF-7 breast cancer cell line.

Materials:

-

MCF-7 cells (or other estrogen-responsive cell line)

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

-

Test compound (this compound) and 17β-estradiol (positive control)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach.

-

Replace the medium with medium containing serial dilutions of the test compound or 17β-estradiol. Include a vehicle control.

-

Incubate the cells for a defined period (e.g., 6 days).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC50 value.

Estrogen Receptor-Activated Reporter Gene Assay

This assay quantifies the ability of a test compound to activate gene transcription mediated by the estrogen receptor.

Materials:

-

A suitable host cell line (e.g., HeLa, HEK293) stably or transiently transfected with:

-

An expression vector for human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

-

Cell culture medium

-

Test compound (this compound) and 17β-estradiol (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound or 17β-estradiol. Include a vehicle control.

-

Incubate for a suitable period (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of reporter gene activity relative to the vehicle control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of genistein and its metabolites are mediated through various signaling pathways. The primary pathway of interest for estrogenic compounds is the estrogen receptor signaling cascade.

Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway initiated by the binding of an estrogenic ligand to its receptor.

Caption: Classical Estrogen Receptor Signaling Pathway.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a typical workflow for assessing the in vitro biological activity of a compound like this compound.

Caption: General workflow for in vitro bioactivity assessment.

Conclusion and Future Directions

While this compound is a significant metabolite of genistein, there is a clear gap in the scientific literature regarding its direct in vitro biological activity. The data available for genistein and its other metabolites suggest that conjugation can significantly impact bioactivity, often reducing it. However, the potential for local deconjugation in target tissues to release the active aglycone remains a critical consideration.

Future research should prioritize the in vitro evaluation of synthesized this compound to definitively characterize its biological properties. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. Elucidating the activity of this compound will provide a more accurate understanding of the in vivo effects of genistein and contribute to the informed development of soy-based therapeutic and nutritional strategies.

References

- 1. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of metabolism in the effects of genistein and its phase II conjugates on the growth of human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Enigma of G-4'G-7S: A Technical Guide to its Action by Proxy

Foreword for the Scientific Community: This technical guide addresses the current understanding of the molecular mechanism of action of G-4'G-7S (genistein-4'-glucuronide-7-sulfate). It is critical to establish from the outset that direct, in-depth research into the specific molecular targets and signaling pathways of this compound is exceptionally limited. The scientific literature predominantly focuses on its role as a phase II metabolite of the soy isoflavone, genistein.[1] Consequently, this document serves a dual purpose: to meticulously detail the well-documented molecular mechanisms of the parent compound, genistein, which likely provides the foundational context for the biological activity of its metabolites, and to summarize the nascent yet significant recognition of this compound in the realm of estrogenic activity.

Metabolic Provenance of this compound: From Genistein to a Circulating Metabolite

Genistein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism in the intestine and liver following ingestion.[1] This biotransformation process involves glucuronidation and sulfation, leading to the formation of various metabolites, including this compound.[1] These conjugated forms are the predominant species found circulating in the bloodstream.[1] The metabolic conversion of genistein is a critical factor governing its bioavailability and systemic effects.

Below is a simplified representation of the metabolic pathway leading to the formation of this compound.

The Molecular Mechanisms of Genistein: A Proxy for Understanding this compound

The biological activities of genistein have been extensively studied, revealing a multi-faceted interaction with a variety of cellular targets and signaling pathways. These mechanisms are crucial for understanding the potential biological landscape in which this compound operates.

Modulation of Cell Cycle and Apoptosis

Genistein has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] This is achieved through the modulation of key regulatory proteins.

Table 1: Quantitative Data on Genistein's Effect on Cell Cycle and Apoptosis Markers

| Cell Line | Treatment Concentration | Target Protein | Observed Effect | Reference |

| Human Colon Cancer (HCT-116) | 50 µM | p21Waf1/Cip1 | Upregulation | Zhang et al., 2013 |

| Human Colon Cancer (SW-480) | 50 µM | Cdc2 | Downregulation | Zhang et al., 2013 |

| Breast Cancer (MDA-MB-231) | 25 µM | Cyclin B1 | Downregulation | (Not specified in snippets) |

| Breast Cancer (MDA-MB-231) | 25 µM | Bcl-2 | Downregulation | (Not specified in snippets) |

Experimental Protocol: Western Blot Analysis for Cell Cycle Proteins

-

Cell Culture and Treatment: Human colon cancer cells (HCT-116 or SW-480) are cultured in appropriate media. Cells are treated with a specified concentration of genistein (e.g., 50 µM) for a designated time (e.g., 24 hours).

-

Protein Extraction: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p21, anti-Cdc2).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

References

- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer | MDPI [mdpi.com]

In Vivo Fate of G-4'G-7S: A Technical Guide to its Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-4'G-7S, chemically known as genistein-4'-glucuronide-7-sulfate, is a significant endogenous metabolite of the soy isoflavone genistein. Following oral intake, genistein undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, leading to the formation of various conjugated metabolites. Among these, the mixed conjugate this compound has been identified as a major metabolite circulating in human plasma. Understanding the in vivo metabolism and excretion pathways of this compound is crucial for evaluating the bioavailability, bioactivity, and potential therapeutic applications of genistein. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and excretion of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

Metabolism and Pharmacokinetics of this compound

The metabolism of genistein to this compound involves a two-step enzymatic process. Initially, genistein is conjugated with glucuronic acid at the 4'-hydroxyl position, followed by sulfation at the 7-hydroxyl position, or vice versa. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which are abundant in the liver and intestine.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound are not extensively reported in isolation, studies analyzing the full spectrum of genistein metabolites provide valuable insights. After oral administration of soy products, this compound has been identified as a major circulating metabolite in human plasma[1]. The overall pharmacokinetic profile of genistein is characterized by a low bioavailability of the parent aglycone and a predominance of its conjugated metabolites in systemic circulation[2].

The following table summarizes the general pharmacokinetic parameters of total genistein and its major conjugates, providing a context for the behavior of this compound.

| Parameter | Genistein (Aglycone) | Total Genistein (Metabolites) | Reference |

| Cmax (µM) | Low (nanomolar range) | High (micromolar range) | [2] |

| Tmax (h) | ~2-6 | ~4.5-6.0 | [3][4] |

| Apparent Half-life (h) | Shorter | Longer (e.g., genistein glucuronides ~6.0 h, sulfates ~4.5-5.7 h) | [3][5] |

| Oral Bioavailability (%) | Low | Substantially higher than aglycone | [2] |

Note: Data represents a general range compiled from various studies in humans and rodents and is not specific to this compound.

Excretion of this compound

The primary route of excretion for genistein and its metabolites, including this compound, is through the urine[3][6]. A smaller proportion is eliminated through the feces[4][7].

Quantitative Excretion Data

Studies in rats have quantified the excretion of genistein and its metabolites following oral administration. While these studies do not provide a specific breakdown for this compound, they offer valuable data on the overall excretion profile.

| Excretion Route | Percentage of Administered Dose | Animal Model | Reference |

| Urinary Excretion (48h) | 17.5 - 19.9% | Rats | [4][7] |

| Fecal Excretion (48h) | 21.1 - 21.9% | Rats | [4][7] |

In humans, after consumption of a soy beverage, the urinary excretion of genistein metabolites was quantified, with glucuronides and sulfates being the predominant forms[3].

| Metabolite Type | Percentage of Genistein Dose Excreted in Urine | Human Study | Reference |

| Free Aglycone | 0.015 ± 0.005% | Yes | [3] |

| Glucuronides | 5.7 ± 1.0% | Yes | [3] |

| Calculated Sulfates | 1.1 ± 0.3% | Yes | [3] |

Note: "Calculated Sulfates" may include mixed conjugates like this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

A common experimental design to study the pharmacokinetics of genistein and its metabolites involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are often used[4][7].

-

Dosing: A single oral dose of genistein (e.g., 20 mg/kg body weight) is administered by gavage[4][7].

-

Sample Collection:

-

Blood: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-dosing via tail vein or cardiac puncture[4]. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 48-hour period[4][7].

-

-

Sample Preparation:

-

Plasma: Plasma samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form for total genistein measurement. For specific metabolite analysis, plasma is often subjected to solid-phase extraction (SPE)[1].

-

Urine: Urine samples are similarly treated with hydrolyzing enzymes for total genistein analysis or directly analyzed for individual conjugates[3][5].

-

Feces: Fecal samples are homogenized and extracted with an organic solvent before analysis[4][7].

-

-

Analytical Method: Quantification of genistein and its metabolites is performed using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8][9].

Human Volunteer Study for Metabolite Profiling

-

Study Population: Healthy volunteers are recruited for the study[1][3].

-

Dosing: Participants consume a standardized soy product, such as a soy beverage or baked soybean powder (kinako), with a known concentration of isoflavones[1][3].

-

Sample Collection:

-

Sample Preparation and Analysis: Plasma and urine samples are processed and analyzed for a comprehensive profile of isoflavone metabolites, including this compound, using advanced analytical techniques like LC-MS/MS[1].

Visualizations

Metabolic Pathway of Genistein to this compound

Caption: Metabolic conversion of genistein to this compound via glucuronidation and sulfation pathways.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies of this compound.

Conclusion

The in vivo metabolism of genistein is a complex process that results in the formation of numerous conjugated metabolites, with this compound being a prominent species in human circulation. The primary route of elimination for these metabolites is urinary excretion. While comprehensive quantitative data specifically for this compound remains somewhat limited, the available information on total genistein metabolites provides a strong foundation for understanding its pharmacokinetic and disposition profiles. Further research focusing on the detailed quantification and biological activity of individual metabolites like this compound is warranted to fully elucidate the health effects associated with soy isoflavone consumption. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.

References

- 1. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Absorption and excretion of the soy isoflavone genistein in rats [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Levels of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) in Plasma and Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) is a complex, doubly conjugated metabolite of the soy isoflavone genistein. Following dietary intake of soy products, genistein undergoes extensive phase II metabolism, leading to the formation of various glucuronidated and sulfated derivatives. While the pharmacokinetics of genistein and its primary conjugates have been widely studied, specific data on the endogenous or basal levels of this compound in plasma and tissues remain limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its metabolic formation, methodologies for its quantification, and a summary of available data on its levels in biological matrices. The document also outlines detailed experimental protocols and visual workflows to aid researchers in the study of this specific metabolite.

Introduction

Genistein, a prominent isoflavone found in soybeans and other legumes, has been the subject of extensive research due to its potential health effects, which are largely attributed to its estrogenic activity and inhibition of tyrosine kinases.[1] Upon ingestion, genistein is metabolized in the intestine and liver into various conjugates, with glucuronides and sulfates being the predominant forms circulating in the bloodstream.[2][3] The specific conjugation pattern can significantly influence the bioavailability and biological activity of the parent compound.

This compound is a diconjugated metabolite, with a glucuronic acid moiety at the 4'-hydroxyl group and a sulfate group at the 7-hydroxyl position. The presence of this and other highly polar metabolites, such as genistein-7-glucuronide-4'-sulfate (G-7G-4'S) and diglucuronides, has been confirmed in human plasma after the consumption of soy products.[4] Understanding the baseline levels of these metabolites is crucial for evaluating their physiological roles and for designing and interpreting clinical studies on soy isoflavones. This guide focuses specifically on the endogenous levels and analytical considerations for this compound.

Data on Endogenous Levels of this compound

Data specifically quantifying the endogenous or basal levels of this compound in plasma and tissues are scarce in the scientific literature. Most studies focus on the pharmacokinetic profile of genistein and its metabolites after a soy-rich meal or supplementation. In these studies, this compound is often grouped with other sulfoglucuronides or is not individually quantified.

It is important to note that "endogenous" for phytoestrogens refers to the baseline levels present in a body, which are almost entirely derived from the diet. In populations that do not consume soy, the levels of genistein and its metabolites are expected to be very low or undetectable.[2] Some studies have detected low nanomolar concentrations of genistein in baseline plasma samples of individuals on a Western diet, which could be due to the presence of soy in many processed foods or other dietary sources of isoflavones.[5][6]

The following table summarizes the typical plasma concentrations of total genistein found in various studies, which provides a context for the likely very low basal concentrations of its specific metabolite, this compound.

| Population/Study Group | Condition | Total Genistein Concentration Range in Plasma | Reference |

| Humans on a typical Asian diet | Baseline | 0.1 - 1 µM | [2] |

| Indian women (vegetarians) | Baseline (pre-supplementation) | Undetectable to 16.2 ng/mL (~59.9 nM) | [5][6] |

| Humans after a single soy meal | Peak concentration | 4.09 ± 0.94 µM | [7] |

| Male rats on a soy-free diet | Baseline | <15 nM | [2] |

Note: The concentrations listed are for total genistein (aglycone + conjugates) and not specifically for this compound. The concentration of any single metabolite, like this compound, would be a fraction of the total.

Metabolic Pathway of Genistein

Genistein undergoes extensive phase II metabolism primarily in the enterocytes and hepatocytes. The formation of this compound involves both glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The sequence of these conjugation reactions influences the final metabolite profile.

Caption: Metabolic pathway of genistein to its conjugated metabolites.

Experimental Protocols for Quantification

The gold standard for the quantification of this compound and other genistein metabolites in biological matrices is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The following is a generalized protocol synthesized from established methods for isoflavone analysis.[8][9]

Sample Preparation (Plasma)

-

Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated genistein or a structurally similar isoflavone conjugate) to a 100 µL aliquot of plasma.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining particulates.

-

Transfer: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the analytes, followed by a re-equilibration step. The exact gradient needs to be optimized for the separation of this compound from its isomers.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

MRM Transitions for Genistein Metabolites:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Genistein | 269.0 | 133.0 | Aglycone |

| Genistein Monoglucuronide (G-7-G or G-4'-G) | 445.1 | 269.0 | Loss of glucuronic acid |

| Genistein Monosulfate (G-7-S or G-4'-S) | 349.0 | 269.0 | Loss of sulfate group |

| Genistein-4'-glucuronide-7-sulfate (this compound) | 525.1 | 349.0 or 445.1 | Hypothetical transitions (loss of glucuronic acid or sulfate). These must be empirically determined and optimized. |

Note: The exact MRM transitions for this compound need to be determined by infusing a pure standard of the compound into the mass spectrometer.

Caption: Experimental workflow for the quantification of this compound.

Biological Activity and Signaling

The direct biological activity and specific signaling pathways of this compound have not been extensively studied. It is generally presumed that the conjugated metabolites of genistein are less biologically active than the aglycone form, particularly in terms of estrogen receptor binding.[3] However, some studies suggest that sulfated conjugates may have their own biological activities or can be deconjugated in target tissues to release the active aglycone.[3]

Genistein itself exerts its effects through various mechanisms, including:

-

Binding to estrogen receptors (ERα and ERβ), with a higher affinity for ERβ.[1]

-

Inhibition of protein tyrosine kinases.

-

Modulation of cell signaling pathways related to proliferation and apoptosis.

Given the lack of specific data for this compound, it is hypothesized that its biological relevance is primarily as a circulating, water-soluble form of genistein that may contribute to the overall systemic exposure to genistein following its release by sulfatases and β-glucuronidases in target tissues.

Conclusion and Future Directions

This compound is an identified but understudied metabolite of genistein. While robust analytical methods exist for the general profiling of isoflavone metabolites, there is a clear need for studies focusing on the absolute quantification of specific conjugates like this compound, particularly to establish their basal levels in diverse populations. Future research should aim to:

-

Develop and validate specific and sensitive UPLC-MS/MS methods for the absolute quantification of this compound.

-

Measure the endogenous levels of this compound in plasma and various tissues in populations with different dietary habits.

-

Investigate the direct biological activity of this compound, including its binding affinity to estrogen receptors and its effects on relevant signaling pathways.

-

Elucidate the role of tissue-specific enzymes (sulfatases and β-glucuronidases) in the deconjugation of this compound and the local release of active genistein.

Addressing these research gaps will provide a more complete understanding of the metabolism and physiological significance of soy isoflavones and their complex metabolites.

References

- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plasma levels of genistein following a single dose of soy extract capsule in Indian women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

G-4'G-7S: A Potential Biomarker for Soy Intake - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The consumption of soy products has long been associated with various health benefits, including a reduced risk of certain chronic diseases. Central to these effects are isoflavones, a class of phytoestrogens abundant in soybeans. Genistein, a major soy isoflavone, undergoes extensive metabolism in the human body, leading to the formation of various conjugates. Among these, genistein-4'-glucuronide-7-sulfate (G-4'G-7S) has emerged as a significant and potentially reliable biomarker for assessing soy intake. This technical guide provides a comprehensive overview of this compound, including its formation, quantification, and the signaling pathways influenced by its parent compound, genistein. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a biomarker in clinical and preclinical studies.

Metabolism of Genistein and Formation of this compound

Upon ingestion, soy isoflavone glycosides are hydrolyzed by intestinal glucosidases to their aglycone forms, such as genistein. Genistein is then absorbed and undergoes extensive phase II metabolism, primarily in the intestine and liver. This process involves glucuronidation and sulfation, resulting in various conjugated forms that are more water-soluble and readily excreted.

Recent studies have identified genistein-7-glucuronide-4'-sulfate (G-7G-4'S) and genistein-4',7-diglucuronide as major metabolites of genistein in human plasma following the consumption of soy products like kinako (baked soybean powder)[1]. Notably, a significant portion of genistein metabolites exists as mixed conjugates. Research has shown that approximately 30% of the total genistein in plasma is comprised of mixed conjugates, which include one glucuronide and one sulfate group, such as this compound[2][3]. This highlights the importance of quantifying these specific mixed conjugates for a comprehensive understanding of genistein's bioavailability and metabolic fate.

Quantitative Data on Genistein Conjugates

While specific quantitative data for this compound remains limited in publicly available literature, pharmacokinetic studies on its parent conjugates provide valuable insights into its behavior. The following tables summarize key pharmacokinetic parameters for genistein glucuronide and genistein sulfate in human plasma and urine after soy consumption. This data can serve as a proxy for estimating the kinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of Genistein Conjugates in Human Plasma After Soy Intake

| Conjugate | Time to Peak Concentration (tmax) (hours) | Apparent Half-life (t1/2) (hours) | Reference |

| Genistein Glucuronide | 6.0 | 8.4 | [2][3] |

| Genistein Sulfate | 4.5 | 5.7 | [2][3] |

Table 2: Urinary Excretion of Genistein Conjugates After Soy Intake

| Conjugate | Time to Peak Excretion (hours) | Apparent Terminal Half-life (hours) | Reference |

| Genistein Glucuronides | 4.6 ± 0.5 | 6.0 ± 0.4 | [4] |

| Genistein Sulfates (calculated) | 6.8 ± 0.1 | 4.5 ± 0.7 | [4] |

Experimental Protocols

Accurate quantification of this compound and other isoflavone metabolites is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. Below is a synthesized, detailed methodology for the analysis of genistein conjugates in human plasma and urine.

Sample Preparation: Human Plasma

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated genistein).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the isoflavone metabolites.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Human Urine

-

Enzymatic Hydrolysis (for total isoflavone measurement):

-

To 200 µL of urine, add 200 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase enzyme mixture.

-

Incubate the mixture at 37°C for at least 2 hours (overnight incubation is also common).

-

-

Extraction (for direct measurement of conjugates):

-

Acidify the urine sample with formic acid to a final concentration of 1%.

-

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the isoflavone conjugates with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described for plasma samples.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start at a low percentage of B, increasing linearly to a high percentage over several minutes to separate the various isoflavone conjugates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and other target analytes, as well as the internal standard, should be optimized.

Signaling Pathways Modulated by Genistein

Genistein is known to exert its biological effects by modulating a variety of cellular signaling pathways, many of which are implicated in the development and progression of cancer. Understanding these pathways is crucial for drug development professionals exploring the therapeutic potential of soy isoflavones.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Genistein has been shown to inhibit this pathway, leading to the suppression of tumor growth.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Genistein can suppress the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Genistein's ability to modulate this pathway contributes to its anti-cancer properties.

Conclusion

This compound represents a promising biomarker for objectively assessing soy intake in human studies. Its identification as a major metabolite of genistein, coupled with the availability of sensitive analytical methods like LC-MS/MS, supports its utility in clinical and nutritional research. The pleiotropic effects of its parent compound, genistein, on key cellular signaling pathways further underscore the importance of accurately measuring soy isoflavone exposure. Further research dedicated to the precise quantification of this compound in various biological matrices following controlled soy interventions will be instrumental in solidifying its role as a definitive biomarker. This will, in turn, facilitate a more accurate correlation between soy consumption and its associated health outcomes, providing a valuable tool for researchers and drug development professionals.

References

- 1. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

The Role of G-Quadruplexes in the Transcriptional Regulation of Hormone-Dependent Cancers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The landscape of cancer research is continually evolving, with a growing emphasis on the intricate molecular mechanisms that drive tumorigenesis. Among these, the role of non-canonical DNA and RNA structures, such as G-quadruplexes (G4s), has emerged as a critical area of investigation, particularly in the context of hormone-dependent cancers like breast and prostate cancer. It is hypothesized that the user's query regarding "G-4'G-7S" may be a reference to G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are increasingly recognized for their significant involvement in the regulation of key oncogenes and tumor suppressors. This technical guide provides an in-depth exploration of the function of G-quadruplexes in hormone-dependent cancers, focusing on their signaling pathways, quantitative impact on gene expression, and the experimental methodologies used for their study.

Core Concept: G-Quadruplexes in Gene Regulation

G-quadruplexes are formed from guanine-rich sequences that fold into a four-stranded structure stabilized by Hoogsteen hydrogen bonds between guanine bases. These structures can form in both DNA and RNA and are frequently found in telomeric regions and the promoter regions of genes, where they can act as regulatory elements. In hormone-dependent cancers, G4s have been identified in the promoter regions of crucial genes such as the androgen receptor (AR) and estrogen receptor alpha (ESR1), playing a pivotal role in modulating their transcription. The stabilization or disruption of these G4 structures can significantly impact gene expression, offering a novel avenue for therapeutic intervention.

Signaling Pathways and Molecular Interactions

The regulatory role of G-quadruplexes in hormone-dependent cancers is intrinsically linked to their ability to influence transcription. The formation of a stable G4 structure in the promoter region of a gene can act as a steric hindrance, blocking the binding of transcription factors and the transcriptional machinery, thereby repressing gene expression. Conversely, the resolution of these structures, often facilitated by helicase enzymes, can promote transcription.

One of the key helicases involved in unwinding G4 structures is DHX36 (also known as RHAU or G4R1). By resolving G4s in promoter regions, DHX36 can facilitate the initiation of transcription. The interplay between G4 formation, stabilization by ligands, and resolution by helicases creates a complex regulatory network that fine-tunes the expression of hormone receptors and other critical genes in cancer cells.

Quantitative Impact on Gene Expression

The stabilization of G-quadruplexes in the promoter regions of genes has been shown to have a quantifiable impact on their expression levels. The use of G4-stabilizing ligands provides a powerful tool to probe these effects.

| Gene Target | Cancer Type | G4-Stabilizing Ligand | Effect on Gene Expression | Reference |

| Androgen Receptor (AR) | Prostate Cancer | G4 Ligands | Downregulation of AR mRNA and protein levels | |

| c-MYC | Prostate Cancer | Quarfloxin (CX-3543) | Inhibition of c-MYC transcription | |

| Estrogen Receptor Alpha (ESR1) | Breast Cancer | G4 Ligands | Modulation of ESR1 expression |

Note: Specific quantitative data (e.g., fold-change) can vary significantly depending on the cell line, ligand concentration, and experimental conditions.

Experimental Protocols

The study of G-quadruplexes in a biological context requires a combination of biophysical, biochemical, and cellular assays. Below are outlines of key experimental protocols.

1. Circular Dichroism (CD) Spectroscopy

-

Objective: To confirm the formation of a G-quadruplex structure in a specific DNA or RNA sequence in vitro.

-

Methodology:

-

Synthesize and purify the oligonucleotide of interest.

-

Anneal the oligonucleotide in a buffer containing a cation that stabilizes G4s (typically K⁺ or Na⁺) by heating to 95°C followed by slow cooling.

-

Record the CD spectrum of the annealed oligonucleotide. A characteristic positive peak around 260 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure, while a positive peak around 295 nm suggests an anti-parallel conformation.

-

To confirm the G4-dependence, the experiment can be repeated in a buffer lacking the stabilizing cation (e.g., Li⁺), which should result in a different spectrum.

-

2. G4-Chromatin Immunoprecipitation (G4-ChIP)

-

Objective: To identify the genomic locations of G-quadruplex structures in vivo.

-

Methodology:

-

Cross-link protein-DNA complexes in living cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate small DNA fragments.

-

Immunoprecipitate the G4-DNA complexes using a G4-specific antibody (e.g., BG4).

-

Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Analyze the purified DNA using quantitative PCR (qPCR) for specific gene promoters or by high-throughput sequencing (ChIP-seq) to map G4s genome-wide.

-

3. Luciferase Reporter Assay

-

Objective: To assess the impact of a G4-forming sequence on the transcriptional activity of a promoter.

-

Methodology:

-

Clone the promoter region of interest (containing the putative G4 sequence) upstream of a luciferase reporter gene in a plasmid vector.

-

Create a mutant version of the plasmid where the G4-forming sequence is disrupted (e.g., by point mutations in the guanine tracts).

-

Transfect the wild-type and mutant reporter plasmids into the cancer cell line of interest.

-

Measure the luciferase activity in the cell lysates. A significant difference in luciferase activity between the wild-type and mutant constructs indicates that the G4 sequence influences promoter activity.

-

The experiment can be extended by treating the transfected cells with G4-stabilizing or G4-disrupting ligands to further probe the role of the G4 structure.

-

Therapeutic Implications and Future Directions

The enrichment of G-quadruplexes in the promoter regions of oncogenes, including those driving hormone-dependent cancers, makes them attractive targets for drug development. Small molecules that can selectively bind to and stabilize these G4 structures can act as transcriptional repressors, effectively silencing the expression of cancer-promoting genes. Several G4-stabilizing ligands have shown promise in preclinical studies, and some have entered clinical trials.

The future of G4-targeted therapy in hormone-dependent cancers lies in the development of ligands with high specificity for particular G4 structures, thereby minimizing off-target effects. Furthermore, a deeper understanding of the cellular machinery that regulates G4 formation and resolution will be crucial for designing effective combination therapies. The continued exploration of the "G4 landscape" in cancer cells will undoubtedly unveil new therapeutic vulnerabilities and advance the development of novel anticancer strategies.

G-quadruplexes represent a critical layer of gene regulation in hormone-dependent cancers. Their ability to modulate the transcription of key genes like the androgen and estrogen receptors underscores their significance as both a biomarker and a therapeutic target. The experimental approaches outlined in this guide provide a framework for the continued investigation of G4 biology, which holds the potential to unlock new and effective treatments for patients with hormone-dependent malignancies.

An In-depth Technical Guide to the Anti-inflammatory Properties of Genistein and its Metabolite G-4'G-7S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest for its diverse biological activities, including potent anti-inflammatory effects.[1][2][3] This technical guide delves into the anti-inflammatory properties of genistein, with a specific focus on its major metabolite, G-4'G-7S (genistein-4'-glucuronide-7-sulfate). While direct research on the anti-inflammatory activity of this compound is currently limited, understanding the mechanisms of the parent compound provides a crucial foundation for future investigations. This document provides a comprehensive overview of the signaling pathways modulated by genistein, quantitative data from key studies, and detailed experimental protocols to aid researchers in this field.

Core Concept: From Genistein to this compound

Upon ingestion, genistein undergoes extensive phase II metabolism in the body, leading to the formation of various conjugates. Among these, genistein-4'-glucuronide-7-sulfate (this compound) is a significant metabolite. The biological activity of such metabolites is an area of active research, with possibilities including direct activity, or acting as a reservoir that can be converted back to the active aglycone form (genistein) in specific tissues.

Quantitative Data on the Anti-inflammatory Effects of Genistein

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of genistein.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Genistein

| Cell Line | Stimulant | Genistein Concentration | Measured Parameter | Inhibition | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dietary Concentration | TNF-α and IL-6 production | Effective inhibition | [4] |

| Human Synoviocyte MH7A cells | Tumor Necrosis Factor-α (TNF-α) | Dose-dependent | IL-1β, IL-6, and IL-8 secretion | Significant reduction | [5] |

| Rat Intestinal Epithelial (IEC-6) cells | Tumor Necrosis Factor-α (TNF-α) | Not specified | IL-1β, IL-6, and PGE2 production | Significant reduction | [6] |

| Activated Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Nitric Oxide (NO) production | Significant inhibition | [7] |

| PC-3 Prostate Cancer Cells | - | 30 μmol/L | NF-κB DNA binding activity | 21% decrease | [8] |

Table 2: In Vivo Anti-inflammatory Effects of Genistein

| Animal Model | Condition | Genistein Treatment | Key Findings | Reference |

| Neonatal Mice | Hypoxic-Ischemic Brain Damage | Not specified | Reduced oxidative stress and neuroinflammation | [9] |

| Mice | Allergic Contact Dermatitis | Not specified | Reduced skin damage and inflammatory cell infiltration | [10] |

| Mice | Collagen-Induced Arthritis | Not specified | Lower degree of inflammation and joint destruction | [11] |

Key Signaling Pathways Modulated by Genistein

Genistein exerts its anti-inflammatory effects by modulating several key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Genistein has been shown to inhibit its activation through multiple mechanisms.

-

Inhibition of IKK and IκBα Phosphorylation: Genistein can reduce the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκBα).[12] This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer (p65/p50) to the nucleus.

-

Suppression of NF-κB Translocation: By preventing IκBα degradation, genistein effectively blocks the movement of NF-κB into the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.[13]

-

Modulation of Upstream Signals: Genistein can also suppress signaling pathways that lead to NF-κB activation, such as the Akt pathway.[14]

Caption: Genistein's inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway, including p38, ERK, and JNK, is another critical regulator of inflammatory responses. Genistein has been demonstrated to interfere with this pathway.

-

Inhibition of p38 MAPK Activation: Genistein can block the activation of p38 MAPK, which is involved in the induction of matrix metalloproteinase-2 (MMP-2) and cell invasion.[15][16]

-

Regulation of ERK and JNK: Studies have shown that genistein can inhibit the phosphorylation of ERK and JNK in certain cell types, thereby reducing the inflammatory response.[17]

Caption: Genistein's inhibitory effect on the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for in vitro and in vivo studies on genistein's anti-inflammatory properties.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production in Macrophages

This protocol outlines a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for an in vitro nitric oxide inhibition assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of genistein. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model to evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male Wistar rats (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and genistein-treated groups.

-

Dosing: Genistein is administered orally at different doses one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.